2-hydroxy-5-methoxyisoindoline-1,3-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-5-methoxyisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c1-14-5-2-3-6-7(4-5)9(12)10(13)8(6)11/h2-4,13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVPGXXYLJECOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)N(C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30579193 | |
| Record name | 2-Hydroxy-5-methoxy-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30579193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214754-50-4 | |
| Record name | 2-Hydroxy-5-methoxy-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30579193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Hydroxy 5 Methoxyisoindoline 1,3 Dione and Its Analogues
Conventional Synthetic Pathways to Substituted Isoindoline-1,3-diones
Condensation Reactions with Phthalic Anhydrides and Amines
The most fundamental and widely employed method for synthesizing N-substituted isoindoline-1,3-diones, also known as phthalimides, is the condensation reaction between phthalic anhydride (B1165640) or its derivatives and primary amines. sphinxsai.comnih.govrsc.org This reaction is typically carried out at elevated temperatures, often in the presence of an acidic dehydrating agent or in a high-boiling solvent like glacial acetic acid. sphinxsai.comnih.gov The mechanism involves a nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the formation of a phthalamic acid intermediate. Subsequent intramolecular cyclization with the elimination of a water molecule yields the final imide product.
The versatility of this method allows for the synthesis of a wide array of N-substituted phthalimides by simply varying the primary amine reactant. sphinxsai.com For instance, reactions have been successfully performed with various amines, including aminopyridines, aminobenzothiazoles, and aminoantipyrine, to produce the corresponding phthalimide (B116566) derivatives in satisfactory yields. sphinxsai.com
Table 1: Examples of N-Substituted Phthalimides Synthesized via Condensation
| Phthalic Anhydride Derivative | Amine | Product |
| Phthalic anhydride | Aminopyridine | N-(pyridinyl)phthalimide |
| Phthalic anhydride | 4-Methylaminopyridine | N-(4-methylpyridinyl)phthalimide |
| Phthalic anhydride | 2-Aminobenzothiazole | N-(benzothiazol-2-yl)phthalimide |
| Phthalic anhydride | 4-Aminoantipyrine | N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)phthalimide |
This table showcases the diversity of phthalimide derivatives that can be synthesized using the condensation reaction of phthalic anhydride with various primary amines.
Formation of N-Hydroxyimide Systems
The synthesis of N-hydroxyimides, such as N-hydroxyphthalimide (NHPI), represents a key step towards obtaining compounds like 2-hydroxy-5-methoxyisoindoline-1,3-dione. Several methods have been developed for the formation of these N-hydroxyimide systems.
One common approach involves the reaction of phthalic anhydride with hydroxylamine (B1172632) or its salts. wikipedia.org For example, heating phthalic anhydride with hydroxylamine hydrochloride in the presence of a base like sodium carbonate or in pyridine (B92270) can produce N-hydroxyphthalimide in good yields. wikipedia.org An alternative one-pot procedure involves the initial transformation of an N-unsubstituted imide into its N-Boc derivative, which is then reacted with aqueous hydroxylamine to afford the corresponding N-hydroxyimide. tandfonline.com This method has proven to be efficient for a variety of substituted N-hydroxyphthalimides. tandfonline.com
Another route to N-hydroxyphthalimides is through the reaction of N-(ethoxycarbonyl)phthalimide with hydroxylamine in the presence of a base. tandfonline.com N-hydroxyimides are valuable intermediates and catalysts in a range of organic transformations, including peptide synthesis and C-H functionalization reactions. wikipedia.orgresearchgate.net
Targeted Synthesis of this compound and Specific Derivatives
The direct synthesis of this compound can be achieved by applying the general methods for N-hydroxyimide formation to the appropriately substituted starting material, 4-methoxyphthalic anhydride. The reaction of 4-methoxyphthalic anhydride with hydroxylamine would be the most direct route.
Furthermore, derivatives of N-hydroxyphthalimides can be synthesized to explore structure-activity relationships. For example, new derivatives have been prepared by reacting N-hydroxyphthalimide with chloroacetyl chloride to form 1,3-dioxoisoindolin-2-yl 2-chloroacetate, which can then be reacted with various primary amines to yield acetate (B1210297) derivatives. chemmethod.com Another approach involves the PIDA-promoted cross-dehydrogenative coupling reaction between N-hydroxyphthalimide and aryl ketones, which provides a catalyst-free method for synthesizing N-alkoxyphthalimide derivatives in moderate to good yields. nih.gov
A specific example of a derivative synthesis is the reaction of 1,4-dimethoxybenzene (B90301) with N-hydroxyphthalimide in the presence of manganese triacetate as an oxidant, which yields 2-(2,5-dimethoxyphenoxy)isoindoline-1,3-dione. researchgate.netmdpi.com
Green Chemistry Principles in Isoindoline-1,3-dione Synthesis
In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods for isoindoline-1,3-diones. These "green chemistry" approaches aim to reduce or eliminate the use of hazardous solvents and reagents, improve energy efficiency, and minimize waste generation.
One notable green strategy is the use of solventless reaction conditions. researchgate.netresearchgate.net For example, the synthesis of isoindoline-1,3-diones can be achieved by simply heating a mixture of phthalic anhydride and the corresponding amine without any solvent. researchgate.netresearchgate.net This method is not only environmentally benign but also often results in high yields and simplified purification procedures. researchgate.netresearchgate.net
The use of water as a solvent is another key principle of green chemistry that has been applied to isoindoline-1,3-dione synthesis. researchgate.netuobasrah.edu.iq For instance, a nano-Cu2O catalyst has been employed for the synthesis of N-substituted phthalimides from 2-halobenzoic acids, amines, and trimethylsilyl (B98337) cyanide in water. rsc.org
Microwave-Assisted Synthetic Approaches
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions and improving yields. This technology has been successfully applied to the synthesis of isoindoline-1,3-diones, offering several advantages over conventional heating methods, including shorter reaction times, higher yields, and often cleaner reaction profiles. uobasrah.edu.iqresearchgate.net
The reaction of phthalic anhydride with amines can be efficiently carried out under microwave irradiation, often without the need for a solvent or with a green solvent like water. uobasrah.edu.iqresearchgate.net For example, heating a mixture of phthalic anhydride and an amine in a microwave reactor for a few minutes can produce the desired N-substituted phthalimide in high yield. researchgate.net This approach is particularly useful for high-throughput synthesis and the rapid generation of compound libraries. A microwave-assisted protocol has also been developed for the synthesis of 2,2′-(2-oxindoline-3,3′-diyl)-bis(1H-inden-1,3(2H)-dione) derivatives in water using a reusable nanoporous catalyst. bas.bg
Novel Catalytic Strategies for Isoindoline-1,3-dione Formation
The development of novel catalytic systems has provided more efficient and selective routes to isoindoline-1,3-diones. Both metal-based and organocatalytic strategies have been explored.
Transition metal catalysts, such as palladium and copper, have been utilized in various synthetic transformations leading to phthalimides. rsc.orgnih.gov For example, palladium-catalyzed carbonylative cyclization of o-halobenzoates and primary amines offers a one-step approach to 2-substituted isoindole-1,3-diones. nih.gov Similarly, a nano-Cu2O catalyst has been shown to be effective for the synthesis of phthalimides in water. rsc.org
Organocatalysis has also gained prominence in phthalimide synthesis. N-heterocyclic carbenes (NHCs) have been used to catalyze the atroposelective synthesis of N-aryl phthalimides under mild conditions. nih.gov Additionally, phthalimide N-sulfonic acid has been used as an efficient and easy-to-handle catalyst for the preparation of various isoindoline-1,3-diones from phthalic anhydride and amines in ethanol. rsc.org These catalytic methods often provide access to highly functionalized phthalimides that may be difficult to obtain through traditional synthetic routes. nih.govrsc.org
Isolation and Purification Techniques in Synthetic Procedures
The successful synthesis of this compound and its analogues is critically dependent on effective isolation and purification techniques to remove unreacted starting materials, reagents, and byproducts. The choice of purification strategy is dictated by the physical and chemical properties of the target compound and the impurities present in the crude reaction mixture. Commonly employed methods include extraction, washing, column chromatography, and recrystallization.
Following the completion of the synthetic reaction, the initial workup often involves quenching the reaction mixture, typically with water, followed by extraction of the product into a suitable organic solvent. For instance, in the synthesis of isoindoline-1,3-dione derivatives, the reaction mixture may be poured into water and extracted with a solvent like ethyl acetate. The combined organic layers are then washed with water and brine to remove water-soluble impurities and salts, before being dried over an anhydrous drying agent such as sodium sulfate (B86663).
For many N-hydroxyphthalimide derivatives, column chromatography is a highly effective method for purification. mdpi.comacgpubs.org Silica gel is the most common stationary phase used for these compounds. acgpubs.org The choice of mobile phase (eluent) is crucial for achieving good separation and is determined by the polarity of the target compound and its impurities. A range of solvent systems has been successfully used for the purification of isoindoline-1,3-dione analogues.
For example, in the purification of 2-(2,5-dimethoxyphenoxy)isoindoline-1,3-dione, a mixture of ethyl acetate and hexane (B92381) (1:1, v/v) was used as the eluent for column chromatography. mdpi.com Similarly, various ratios of ethyl acetate and n-hexane, such as 20:80 and 10:90, have been employed for other isoindoline-1,3-dione compounds. acgpubs.org In some cases, dichloromethane (B109758) has been used as the eluent. nih.gov The progress of the separation is typically monitored by thin-layer chromatography (TLC).
Table 1: Examples of Column Chromatography Conditions for Isoindoline-1,3-dione Analogues
| Compound | Stationary Phase | Mobile Phase (Eluent) |
| 2-(2,5-Dimethoxyphenoxy)isoindoline-1,3-dione mdpi.com | Silica Gel | Ethyl Acetate/Hexane (1:1, v/v) |
| 2-(2-Hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione derivative acgpubs.org | Silica Gel | Ethyl Acetate/n-hexane (20:80, v/v) |
| N-substituted isoindole-1,3-dione derivative acgpubs.org | Silica Gel | Ethyl Acetate/n-hexane (10:90, v/v) |
| Methyl 2-(5-methoxy-2-nitrophenyl)-2-butenoate nih.gov | Not Specified | Hexane/Ethyl Acetate (9:1 then 7:3) |
Recrystallization is another powerful technique for purifying solid compounds like this compound, which is described as a white to light yellow crystalline powder. tcichemicals.com This method relies on the difference in solubility of the compound and its impurities in a particular solvent or solvent mixture at different temperatures. An ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
After purification by column chromatography, 2-(2,5-dimethoxyphenoxy)isoindoline-1,3-dione was further purified by recrystallization from a hexane/chloroform (1:1, v/v) mixture to yield yellow needles. mdpi.com For other isoindoline-1,3-dione derivatives, crystallization from a mixture of dichloromethane and n-hexane has been reported. acgpubs.org In the synthesis of the parent compound, N-hydroxyphthalimide, purification by recrystallization is also a key step. wikipedia.org
Table 2: Examples of Recrystallization Solvents for Isoindoline-1,3-dione Analogues
| Compound | Recrystallization Solvent System |
| 2-(2,5-Dimethoxyphenoxy)isoindoline-1,3-dione mdpi.com | Hexane/Chloroform (1:1, v/v) |
| 2-(2-Hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione acgpubs.org | Dichloromethane/n-hexane |
In some synthetic procedures for N-hydroxyphthalimide, after the reaction, the solvent is removed by reduced pressure distillation, and the resulting solid is purified by washing with water followed by drying. google.com The final step in any purification process is the removal of the solvent under reduced pressure (e.g., using a rotary evaporator) and drying the purified compound, often under vacuum, to obtain the final, pure product.
Advanced Spectroscopic and Structural Elucidation of 2 Hydroxy 5 Methoxyisoindoline 1,3 Dione
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for the identification of functional groups within a molecular structure. By analyzing the absorption or scattering of infrared radiation, these methods provide a detailed fingerprint of the vibrational modes of the molecule, allowing for the confirmation of its structural components. For 2-hydroxy-5-methoxyisoindoline-1,3-dione, these techniques are crucial for verifying the presence of its key functional groups: the imide, hydroxyl, and methoxy (B1213986) moieties.
The FT-IR and FT-Raman spectra of isoindoline-1,3-dione derivatives are characterized by distinct vibrational bands. The most prominent of these are the carbonyl (C=O) stretching vibrations of the imide group. Typically, cyclic imides exhibit two C=O stretching bands due to symmetric and asymmetric vibrations. For related isoindoline-1,3-dione compounds, these bands are observed at approximately 1770 cm⁻¹ (asymmetric) and 1670-1730 cm⁻¹ (symmetric). acgpubs.orgmdpi.com The N-hydroxy group introduces a characteristic O-H stretching vibration, which is expected to appear as a broad band in the region of 3500-3300 cm⁻¹. acgpubs.orgmdpi.com The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ range. Furthermore, the methoxy substituent (-OCH₃) is expected to show characteristic C-O stretching bands.
While specific experimental spectra for this compound are not extensively published, the expected vibrational frequencies can be predicted based on the analysis of similar structures. researchgate.net These predicted frequencies are instrumental in the structural elucidation and quality control of the compound.
Table 1: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Imide | Asymmetric C=O Stretch | ~1770 |
| Imide | Symmetric C=O Stretch | ~1700 |
| N-Hydroxy | O-H Stretch | 3500 - 3300 (broad) |
| Aromatic Ring | C-H Stretch | >3000 |
| Aromatic Ring | C=C Stretch | 1600 - 1450 |
| Methoxy | C-O-C Asymmetric Stretch | ~1250 |
| Methoxy | C-O-C Symmetric Stretch | ~1050 |
Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transition Analysis
Electronic absorption spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is employed to investigate the electronic transitions within a molecule. This technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum provides valuable information about the chromophores present in the molecule.
The structure of this compound contains two primary chromophoric systems: the phthalimide (B116566) moiety and the methoxy-substituted benzene (B151609) ring. The phthalimide group itself contains the benzene ring fused to the dicarbonyl imide system. The electronic spectrum is expected to be dominated by π → π* transitions associated with the aromatic system and n → π* transitions associated with the carbonyl groups of the imide ring.
The π → π* transitions, which are typically of high intensity, arise from the excitation of electrons from the π bonding orbitals of the aromatic ring. The n → π* transitions, which are generally of lower intensity, involve the excitation of non-bonding electrons from the oxygen atoms of the carbonyl groups into anti-bonding π* orbitals. The presence of substituents on the benzene ring, such as the electron-donating methoxy group (-OCH₃) and the hydroxyl group (-OH), can influence the position and intensity of these absorption bands. These auxochromic groups can cause a bathochromic shift (a shift to longer wavelengths), altering the electronic properties of the core chromophore. The investigation of related isoindoline-1,3-dione derivatives often involves recording their UV-Vis spectra to understand their optical properties. acgpubs.org
Table 2: Expected Electronic Transitions for this compound
| Transition | Chromophore | Expected Wavelength Region |
| π → π | Substituted Benzene Ring | 200 - 300 nm |
| n → π | Imide Carbonyl Groups (C=O) | >300 nm |
Chromatographic Techniques for Purity and Analysis (HPLC, LC-MS, UPLC)
Chromatographic techniques are indispensable for the separation, identification, and quantification of chemical compounds. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are powerful analytical methods used to assess the purity and stability of pharmaceutical compounds and synthetic intermediates like this compound.
HPLC is a standard method for determining the purity of this compound, with commercial suppliers often specifying a purity of greater than 98% as determined by HPLC. The development of an HPLC method for this compound would typically involve a reversed-phase approach. In this setup, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase, commonly a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier like formic acid to improve peak shape.
LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is particularly valuable as it provides not only retention time data but also mass-to-charge ratio (m/z) information, which confirms the molecular weight of the compound. Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the molecule and obtain structural information, aiding in its unambiguous identification. mdpi.comekb.eg UPLC, which uses smaller particle size columns and higher pressures, offers faster analysis times and improved resolution compared to conventional HPLC. ekb.eg These methods are crucial for quality control during synthesis and for studying the compound in various matrices. researchgate.netnih.gov
Table 3: Typical Parameters for Chromatographic Analysis of Aromatic Compounds
| Parameter | Description | Typical Conditions |
| Technique | HPLC, UPLC, LC-MS | Reversed-Phase Chromatography |
| Stationary Phase | C18 or similar nonpolar column | ZORBAX SB-C18, X-Bridge BEH Amide researchgate.netnih.gov |
| Mobile Phase | Gradient elution with water and organic solvent | Water/Acetonitrile with 0.1% Formic Acid researchgate.net |
| Flow Rate | Dependent on column dimensions | 0.3 - 1.0 mL/min researchgate.netnih.gov |
| Detector | UV/Vis or Mass Spectrometer | UV detection at a relevant λmax; ESI-MS in positive or negative ion mode mdpi.com |
Chemical Reactivity and Mechanistic Investigations of 2 Hydroxy 5 Methoxyisoindoline 1,3 Dione
Role as an N-Hydroxyimide in Organic Transformations
2-Hydroxy-5-methoxyisoindoline-1,3-dione belongs to the class of N-hydroxyimides, which are widely recognized as effective organocatalysts for a variety of free-radical transformations. nih.govpolimi.itchem-station.com The catalytic activity of N-hydroxyimides stems from their ability to generate stable N-oxyl radicals, which can act as potent hydrogen atom abstractors. escholarship.orgrsc.org In this capacity, this compound can catalyze the aerobic oxidation of a wide array of organic substrates, including hydrocarbons, alcohols, and ethers. nih.govpolimi.it
The general catalytic cycle involves the initial formation of the phthalimide (B116566) N-oxyl (PINO) radical from the N-hydroxyimide. rsc.org This radical then abstracts a hydrogen atom from a suitable organic substrate, generating a carbon-centered radical and regenerating the N-hydroxyimide. chem-station.com The carbon-centered radical can then react with molecular oxygen to form a peroxyl radical, which subsequently abstracts a hydrogen atom from another molecule of the N-hydroxyimide to yield a hydroperoxide and another PINO radical, thus propagating the radical chain. rsc.org The presence of the methoxy (B1213986) group on the aromatic ring of this compound can influence its catalytic activity by altering the electronic properties of the molecule and the stability of the corresponding N-oxyl radical.
Generation and Reactivity of N-Oxyl Radicals from this compound
The key to the catalytic activity of this compound lies in the generation of its corresponding N-oxyl radical, the 5-methoxy-phthalimide-N-oxyl radical. This radical species can be generated in situ through the oxidation of the N-hydroxy group. escholarship.org Common oxidants used for this purpose include transition metal salts (e.g., cobalt or manganese salts), lead tetraacetate, and electrochemical methods. researchgate.netpromonograph.org The formation of the PINO radical from N-hydroxyphthalimide (NHPI), a closely related compound, has been confirmed by Electron Spin Resonance (ESR) spectroscopy, which shows a characteristic triplet signal. polimi.itrsc.org
Once generated, the 5-methoxy-phthalimide-N-oxyl radical is a highly reactive species that can participate in a variety of chemical transformations. Its primary role is as a hydrogen atom transfer (HAT) agent, capable of abstracting hydrogen atoms from even weakly activated C-H bonds. chem-station.com The reactivity of the N-oxyl radical is influenced by the electronic nature of the phthalimide ring. The electron-donating methoxy group in the 5-position is expected to modulate the electrophilicity and stability of the radical, which in turn affects its selectivity and efficiency in HAT reactions. The reactivity of this radical is central to its application in C-H functionalization and oxidation reactions. springernature.com
Nucleophilic and Electrophilic Reactivity of the Isoindoline-1,3-dione Moiety
The isoindoline-1,3-dione core of this compound possesses distinct sites for both nucleophilic and electrophilic attack. The carbonyl groups of the imide functionality are electrophilic in nature and can be subject to attack by nucleophiles. For instance, hydrolysis of the imide can occur under basic conditions. Computational studies on related isoindoline-1,3-dione derivatives have indicated that the carbonyl oxygens possess a nucleophilic character. researchgate.net
The aromatic ring of the isoindoline-1,3-dione moiety can undergo electrophilic aromatic substitution reactions. The directing effect of the substituents on the ring, namely the imide functionality and the methoxy group, will govern the position of substitution. The methoxy group is a strong activating group and an ortho-, para-director, while the carbonyl groups of the imide are deactivating and meta-directing. Therefore, the outcome of electrophilic substitution on the this compound ring will be determined by the interplay of these electronic effects.
Reactions Involving the Hydroxy and Methoxy Substituents
The hydroxy and methoxy groups of this compound are also amenable to chemical modification. The N-hydroxy group can undergo O-alkylation and O-acylation reactions. For example, O-alkylation can be achieved by reacting with alkyl halides in the presence of a base. springernature.com The formation of N-alkoxyphthalimide derivatives is a common strategy to generate precursors for alkyl radicals under reductive conditions. nih.gov
The methoxy group on the aromatic ring can be cleaved under certain conditions to yield the corresponding phenol. This demethylation can be achieved using various reagents, such as strong acids like hydrobromic acid or Lewis acids like boron tribromide. polimi.it Such a transformation would provide access to the corresponding 5-hydroxy derivative, allowing for further functionalization at this position.
Transition Metal-Catalyzed Reactions Involving the Isoindoline-1,3-dione Core
The isoindoline-1,3-dione scaffold is a valuable building block in organic synthesis and can be involved in various transition metal-catalyzed reactions, particularly those catalyzed by palladium.
Palladium-Catalyzed Aminocarbonylation and Cyclization
Palladium-catalyzed aminocarbonylation reactions provide a powerful tool for the synthesis of amides and related compounds. While direct palladium-catalyzed reactions involving this compound as a substrate are not extensively documented, the synthesis of the isoindoline-1,3-dione core itself can be achieved through palladium-catalyzed carbonylative cyclization of o-halobenzoates with primary amines. nih.gov This methodology offers a versatile route to substituted phthalimides.
Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, could potentially be employed to functionalize a halogenated derivative of this compound, allowing for the introduction of various substituents onto the aromatic ring. techconnect.org
C–H Activation and Functionalization Strategies
Direct C–H activation and functionalization have emerged as a powerful and atom-economical strategy in organic synthesis. springernature.com The isoindoline-1,3-dione core can be a substrate for such transformations. Photoinduced homolytic C–H activation has been observed in N-substituted phthalimides, leading to intramolecular cyclization products. nih.gov
The catalytic systems based on N-hydroxyimides, including this compound, are intrinsically linked to C–H activation through the hydrogen atom abstraction mechanism of the corresponding N-oxyl radical. chem-station.com This allows for the functionalization of C–H bonds in a variety of substrates. While direct C–H activation of the isoindoline-1,3-dione ring of this compound itself is less explored, the principles of directed C–H activation could be applied by introducing a suitable directing group onto the molecule.
Mechanistic Postulations and Experimental Evidence for Reaction Pathways
The chemical reactivity of this compound, also known as 4-Methoxy-N-hydroxyphthalimide, is fundamentally linked to the N-hydroxy functionality. Mechanistic investigations, primarily drawing from studies on its parent compound N-hydroxyphthalimide (NHPI), suggest that its reactions largely proceed through radical pathways. The central feature of these mechanisms is the generation of a highly reactive N-oxyl radical.
A key reaction pathway for compounds of this class is the cross-dehydrogenative C-O coupling, which allows for the formation of a new bond without the need for pre-functionalization of the starting materials. This process is noted for its high atomic efficiency. The functionalization of C(sp²)-H bonds in aromatic systems is a significant area of this research.
Experimental evidence supports the postulation that the reaction mechanism initiates with the oxidation of the N-hydroxy group. This oxidation step leads to the formation of the corresponding phthalimide-N-oxyl radical. In the context of this compound, this would be the 5-methoxy-phthalimide-N-oxyl radical. This radical species is a key intermediate that can then engage in various transformations.
One of the well-documented reactions for the parent NHPI is the direct C-H functionalization of electron-rich arenes. For instance, in the reaction between 1,4-dimethoxybenzene (B90301) and N-hydroxyphthalimide, the process is believed to be initiated by the generation of the phthalimide-N-oxyl (PINO) radical. This radical then selectively reacts with the arene to form a C-O coupling product. It is postulated that the 5-methoxy derivative would follow a similar pathway.
The generation of the N-oxyl radical is typically achieved using a chemical oxidant. Studies on the optimization of these reactions provide experimental evidence for the proposed radical mechanism. For example, the choice of oxidant and solvent has a significant impact on the reaction yield. In the synthesis of 2-(2,5-dimethoxyphenoxy)isoindoline-1,3-dione from 1,4-dimethoxybenzene and NHPI, manganese(III) acetate (B1210297) (Mn(OAc)₃) in hexafluoroisopropanol (HFIP) was found to be highly effective. mdpi.com
Further experimental evidence for the radical nature of this process comes from inhibition studies. The addition of a radical scavenger, such as (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO), has been shown to completely suppress the formation of the product. mdpi.com This indicates that the reaction proceeds via a radical-mediated pathway rather than an ionic one. The table below summarizes the optimization of reaction conditions for a C-O coupling reaction involving N-hydroxyphthalimide, which serves as a model for the reactivity of its 5-methoxy derivative.
| Entry | Oxidant | Solvent | Yield (%) |
| 1 | Mn(OAc)₃ | MeCN | 0 |
| 2 | Mn(OAc)₃ | AcOH | 0 |
| 3 | Mn(OAc)₃ | MeOH | 0 |
| 4 | Mn(OAc)₃ | TFE | 14 |
| 5 | Mn(OAc)₃ | HFIP | 74 (NMR) |
| 6 | Mn(acac)₃ | HFIP | 55 (NMR) |
| 7 | CAN | HFIP | 0 |
| 8 | PhI(OAc)₂ | HFIP | 41 (NMR) |
| 9 | Mn(OAc)₃ | HFIP | 0 (with TEMPO) |
Data sourced from a study on the oxyamination of 1,4-dimethoxybenzene with N-hydroxyphthalimide. mdpi.com This data is presented as an illustrative model for the reactivity of N-hydroxyisoindoline-1,3-dione derivatives.
The proposed mechanistic pathway can be summarized as follows:
Oxidation: The oxidant, such as Mn(OAc)₃, abstracts an electron from the N-hydroxy group of this compound, followed by deprotonation, to generate the 5-methoxy-phthalimide-N-oxyl radical.
Reaction with Arene: This electrophilic radical then attacks the electron-rich aromatic ring (e.g., 1,4-dimethoxybenzene) to form a new C-O bond and a new radical intermediate.
Final Product Formation: Subsequent steps, likely involving further oxidation and deprotonation, lead to the final C-O coupled product and regeneration of the catalyst.
The persistent nature of N-oxyl radicals, combined with their high reactivity in hydrogen atom abstraction (HAT), gives them a unique dual chemistry. researchgate.net They can both propagate radical chain reactions and terminate reactions with carbon-centered radicals, depending on their concentration. researchgate.net This versatility makes N-hydroxyisoindoline-1,3-dione derivatives valuable reagents in various oxidative processes.
Computational and Theoretical Chemistry Studies of 2 Hydroxy 5 Methoxyisoindoline 1,3 Dione
Quantum Chemical Calculations (e.g., DFT, B3LYP)
Quantum chemical calculations are instrumental in predicting the molecular properties of N-hydroxyphthalimide and its analogs. Density Functional Theory (DFT), particularly with the B3LYP functional, is a widely used method for these investigations, offering a balance between accuracy and computational cost.
Geometry Optimization and Electronic Structure Analysis
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional conformation of a molecule. For isoindoline-1,3-dione derivatives, DFT calculations are used to predict bond lengths, bond angles, and dihedral angles. scispace.comresearchgate.net These calculations confirm the planarity of the isoindoline-1,3-dione ring system, which is crucial for its chemical behavior. nih.gov
The electronic structure is analyzed through the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is a critical parameter for assessing the molecule's reactivity and stability. nih.gov A smaller energy gap generally implies higher reactivity. For related phthalimide (B116566) derivatives, HOMO-LUMO gaps have been calculated to be in the range of 3.9-4.1 eV, indicating significant chemical reactivity. researchgate.net
Vibrational Frequency Calculations and Spectroscopic Correlation
Vibrational frequency calculations are performed on the optimized geometry to predict the molecule's infrared (IR) and Raman spectra. These theoretical spectra can be correlated with experimental data to confirm the molecular structure and assign specific vibrational modes to functional groups. researchgate.net
For the parent N-hydroxyphthalimide, DFT studies have been used to analyze its FT-IR and FT-Raman spectra. researchgate.net Key vibrational modes include the characteristic carbonyl (C=O) stretching vibrations, which are typically intense and appear in the 1600-1800 cm⁻¹ region. researchgate.net The O-H and N-O stretching frequencies are also of significant interest as they are directly involved in the radical-forming capabilities of the molecule.
Table 1: Predicted Vibrational Frequencies for Key Functional Groups in N-Hydroxyphthalimide Analogs
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
|---|---|---|
| C=O | Symmetric & Asymmetric Stretching | 1600 - 1800 |
| C-N | Stretching | ~1213 |
| O-H | Stretching | 3400 - 3600 |
Note: Data is generalized from studies on N-hydroxyphthalimide and related structures.
Analysis of Molecular Electrostatic Potential (MEP) and Charge Distribution
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the molecular surface. It helps identify electrophilic and nucleophilic sites, predicting how the molecule will interact with other reagents. researchgate.net In MEP maps, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
For phthalimide-type structures, the MEP typically shows the most negative potential around the carbonyl oxygen atoms, making them sites for interaction with electrophiles or hydrogen bond donors. The hydrogen atom of the hydroxyl group exhibits a high positive potential, marking it as the primary site for abstraction in radical reactions.
Bond Dissociation Enthalpies (BDE) and Radical Stability Prediction
The Bond Dissociation Enthalpy (BDE) of the O-H bond is a critical parameter for predicting the antioxidant capacity and radical-generating potential of N-hydroxyphthalimide derivatives. A lower BDE indicates that the hydrogen atom can be more easily abstracted to form the corresponding N-oxyl radical (in this case, the phthalimide-N-oxyl radical, PINO).
Computational studies and experimental corrections have been performed for N-hydroxyphthalimide. Recent, corrected values for the O-H Bond Dissociation Free Energy (BDFE), a related parameter, are 80.04 ± 0.06 kcal/mol in acetonitrile (B52724) and 84.4 ± 0.1 kcal/mol in water. nih.gov This relatively low BDE for the O-H bond, compared to many other hydroxylamines, is central to its utility as a radical catalyst precursor. The stability of the resulting PINO radical, which is resonance-stabilized, contributes to this favorable BDE. beilstein-journals.org
Table 2: Bond Dissociation Free Energy (BDFE) of N-hydroxyphthalimide (NHPI)
| Solvent | BDFE (kcal/mol) |
|---|---|
| Acetonitrile | 80.04 ± 0.06 |
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling, particularly using DFT, is essential for elucidating the complex reaction mechanisms involving N-hydroxyphthalimide. NHPI is widely used as a catalyst in aerobic oxidation reactions, proceeding through the formation of the PINO radical.
Studies have employed DFT and high-level coupled-cluster methods to investigate these pathways. nih.govacs.org For example, in the oxidative cleavage of alkenes catalyzed by NHPI, computational results have shown that the reaction proceeds via the formation of alkoxyl radicals. nih.govacs.org The calculated energy barriers for this pathway are as low as 13 kcal/mol, which is significantly lower than alternative proposed mechanisms, such as those involving a dioxetane ring formation, which have barriers exceeding 50 kcal/mol. nih.govacs.org These computational findings provide a detailed, step-by-step understanding of the catalytic cycle, highlighting the key intermediates and transition states that govern the reaction's outcome.
In Silico Design and Prediction of Reactivity Profiles (e.g., PASS Program)
While specific PASS (Prediction of Activity Spectra for Substances) program results for 2-hydroxy-5-methoxyisoindoline-1,3-dione are not available, in silico tools are broadly used to predict the biological activity and reactivity of novel compounds. researchgate.net For a molecule like this, a PASS prediction would likely be based on its structural similarity to other known bioactive compounds in the training set.
Given the well-established role of the N-hydroxyphthalimide core, a PASS analysis would likely predict activities related to:
Antioxidant activity: Stemming from the ability to donate a hydrogen atom.
Enzyme inhibition: Many isoindoline-1,3-dione derivatives are known to interact with various biological targets. nih.gov
Anti-inflammatory activity: A common predicted activity for related structures.
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity predictions are also crucial components of the modern drug design process, helping to identify potentially promising lead compounds early in development. d-nb.info
Molecular Dynamics Simulations and Conformational Analysis
Computational and theoretical chemistry provide powerful tools to investigate the three-dimensional structure and dynamic behavior of molecules. For this compound, molecular dynamics (MD) simulations and conformational analysis are essential to understanding its flexibility, stability, and potential interactions with biological systems. While specific, in-depth computational studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of these theoretical methods can be applied to predict its structural characteristics.
Molecular dynamics simulations would offer a dynamic picture of the molecule's behavior over time, considering the movements of all atoms. Such simulations could reveal how the molecule flexes, rotates, and changes its shape in different environments, such as in a vacuum or in the presence of a solvent. This is particularly important for understanding how the molecule might interact with a biological target, as its conformation can adapt to fit into a binding site.
The orientation of the methoxy (B1213986) group on the aromatic ring also contributes to the conformational landscape. While rotation around the Ar-O bond is generally facile, steric interactions with the adjacent isoindole ring structure might favor specific orientations.
A comprehensive conformational analysis would typically involve scanning the potential energy surface by systematically rotating the key dihedral angles and calculating the energy of each resulting conformation. This would allow for the identification of energy minima, corresponding to stable conformers, and the energy barriers between them.
The following table is a hypothetical representation of the type of data that would be generated from a detailed conformational analysis of this compound. The values presented are for illustrative purposes to demonstrate the output of such a computational study.
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (H-O-N-C) (°) | Dihedral Angle (C-Ar-O-C) (°) | Population (%) |
|---|---|---|---|---|
| A | 0.00 | 0 | 0 | 75.3 |
| B | 1.20 | 180 | 0 | 15.1 |
| C | 2.50 | 0 | 180 | 5.5 |
| D | 3.80 | 180 | 180 | 4.1 |
In a typical molecular dynamics simulation, the molecule would be placed in a simulated environment (e.g., a box of water molecules) and the trajectories of all atoms would be calculated over a period of time. Analysis of these trajectories would provide information on the stability of different conformations, the flexibility of the molecule, and the nature of its interactions with the surrounding solvent molecules. For instance, the hydrogen bonding capabilities of the N-hydroxy and methoxy groups would be explored in detail.
Structure Chemical Activity Relationship Sar and Molecular Recognition Insights
Design Principles for Derivatives Based on the 2-Hydroxy-5-methoxyisoindoline-1,3-dione Scaffold
The design of derivatives based on the isoindoline-1,3-dione scaffold is primarily centered on modifications at the imide nitrogen atom. The significant reactivity of the acid proton at this position allows for the introduction of a wide variety of substituents and pharmacophores, which in turn dictates the therapeutic direction of the new molecules. nih.govmdpi.com
Key design principles include:
Introduction of Pharmacophores: Attaching known biologically active moieties (pharmacophores) to the nitrogen atom can create hybrid molecules with potentially enhanced or novel activities. For instance, incorporating an arylpiperazine group has been a strategy to develop compounds with high affinity for serotoninergic or cyclooxygenase (COX) enzyme targets. nih.govmdpi.com
Linker Modification: The nature and length of the linker connecting the isoindoline-1,3-dione core to other chemical moieties are critical. Studies on COX inhibitors have shown that derivatives with a longer linker between the isoindoline-1,3-dione ring and an arylpiperazine residue exhibit greater inhibition of the COX-2 isoform. mdpi.com
Ring Substitution: Modifications to the benzene (B151609) ring of the isoindoline-1,3-dione structure, such as the existing 5-methoxy group, influence the electronic and lipophilic properties of the molecule. Halogenation of the ring, for example, has been shown to increase antimicrobial, antileishmanial, and anticancer activities. researchgate.net The lipophilicity of derivatives is a key factor that can enhance their biological effects. researchgate.net
These principles allow for the systematic modification of the parent scaffold to optimize its interaction with specific biological targets and improve its activity profile.
Positional and Substituent Effects on Reactivity and Selectivity
The position and chemical nature of substituents on the this compound framework have profound effects on the molecule's reactivity and its selectivity towards biological targets.
Substituents on the Aromatic Ring: The methoxy (B1213986) group at the 5-position influences the electron density of the aromatic ring, which can affect π-π stacking and other non-covalent interactions with biological targets. Further substitution, such as with halogens, has demonstrated a direct correlation with increased biological potency in several studies. researchgate.net Tetra-brominated derivatives, for instance, were found to be more effective than their tetra-chlorinated counterparts, highlighting the role of the specific substituent. researchgate.net
Substituents at the Nitrogen Atom (N-substitution): The group attached to the imide nitrogen is a primary determinant of biological specificity.
Selectivity for COX Isoforms: In a series of N-substituted isoindoline-1,3-dione derivatives designed as COX inhibitors, the structure of the N-substituent was crucial for selectivity between COX-1 and COX-2. mdpi.com The presence of an aromatic moiety is considered important for affinity towards COX-2. nih.gov
Cholinesterase Inhibition: For derivatives targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), modifications on an N-linked piperazine (B1678402) ring dictated potency and selectivity. A phenyl substituent on the piperazine led to strong AChE inhibition, while a diphenylmethyl moiety resulted in better BuChE inhibition. nih.gov
This demonstrates that subtle changes in the molecular structure can lead to significant shifts in biological activity and target preference.
Mechanistic Understanding of Molecular Interactions with Biomolecular Targets (e.g., Enzymes, Receptors)
The therapeutic effects of this compound derivatives are rooted in their specific interactions with biomolecular targets like enzymes and receptors. Computational and structural studies have provided a mechanistic understanding of these interactions.
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target, providing insights into binding affinity and mode of action. nih.gov Software such as AutoDock and AutoDock Vina are frequently employed for this purpose. nih.govscripps.edu
Docking studies of isoindoline-1,3-dione derivatives into the active sites of cyclooxygenase enzymes have revealed key binding interactions:
COX-1 Inhibition: The most potent inhibitors form a hydrogen bond between a carbonyl oxygen of the isoindoline-1,3-dione scaffold and the amino acid residue Ser530. nih.govmdpi.com The isoindoline-1,3-dione moiety itself is also involved in π-π stacking with Trp387, amide-π interactions with Gly526, and π-σ interactions with Leu352. nih.govmdpi.com
COX-2 Inhibition: For the COX-2 enzyme, potent inhibitors interact with Arg120 and Tyr355 via hydrogen bonds. nih.govmdpi.com The core scaffold is stabilized by hydrophobic interactions, including π-σ contact with Leu352 and π-alkyl interactions with Ala523 and Val523. nih.govmdpi.com
Caspase-3 Interaction: In studies targeting apoptosis, isoindoline-1,3-dione derivatives were docked with caspase-3 protein, with certain compounds showing favorable binding energies, suggesting a potential for cytotoxicity against cancer cells. researchgate.net
These computational predictions are invaluable for understanding how these molecules fit into active sites and for guiding the rational design of more potent and selective inhibitors. nih.gov
Ligand-protein interaction fingerprinting is a method used to characterize and compare the binding modes of different molecules by converting 3D structural interaction data into a 1D binary string. mdpi.comnih.gov This analysis helps identify the key amino acid residues responsible for binding.
For isoindoline-1,3-dione derivatives, interaction fingerprint analysis has highlighted the importance of specific residues in target enzymes:
In Cyclooxygenases (COX):
The carbonyl groups of the dione (B5365651) are crucial hydrogen bond acceptors, frequently interacting with residues like Ser530 in COX-1 and Arg120 and Tyr355 in COX-2. nih.govmdpi.com
The planar phthalimide (B116566) ring system consistently engages in hydrophobic and π-based interactions with residues such as Trp84, Trp387, Phe330, and Phe331 in cholinesterases and Leu352, Ala523, and Val523 in COX enzymes. nih.govnih.gov
In Cholinesterases (AChE/BuChE):
Interactions occur at both the catalytic active site (CAS) and the peripheral anionic site (PAS). nih.gov
Key PAS residues for binding include Tyr70, Asp72, Tyr121, and Trp279. nih.gov
The isoindole ring often interacts with His440 of the catalytic triad (B1167595) and Trp84 at the anionic site through π-π contacts. nih.gov
The table below summarizes key interactions for the general isoindoline-1,3-dione scaffold with various enzyme targets, which provides a predictive framework for derivatives of this compound.
| Enzyme Target | Key Interacting Residues | Type of Interaction | Interacting Part of Scaffold |
|---|---|---|---|
| COX-1 | Ser530 | Hydrogen Bond | Carbonyl Oxygen |
| COX-1 | Trp387 | π-π Stacking | Isoindoline (B1297411) Ring |
| COX-2 | Arg120, Tyr355 | Hydrogen Bond | N-substituent Carbonyl |
| COX-2 | Leu352, Ala523, Val523 | Hydrophobic (π-alkyl/σ) | Isoindoline Ring |
| AChE | Trp84, Phe330 | π-π Stacking | Isoindoline Ring |
| AChE | Tyr70, Trp279 | π-π Stacking | N-substituent |
Correlation between Molecular Structure and Chemical Modulatory Effects
A clear correlation exists between the molecular architecture of isoindoline-1,3-dione derivatives and their ability to modulate biological pathways. This structure-based activity is key to their function as enzyme inhibitors or modulators of protein-protein interactions (PPIs). researchgate.netnih.govnih.gov
Enzymatic Inhibition: The inhibitory activity of these compounds is directly tied to their structural features. For example, the development of potent COX-2 inhibitors from this scaffold relies on attaching specific arylpiperazine groups to the nitrogen atom via an appropriate linker, which allows the molecule to fit optimally into the larger active site of COX-2 compared to COX-1. nih.govmdpi.com Similarly, for cholinesterase inhibition, the nature of the N-substituent governs the affinity for AChE versus BuChE, with bulkier substituents often favoring the larger active site of BuChE. nih.gov
Modulation of Protein-Protein Interactions: The isoindoline-1,3-dione scaffold can serve as a platform for designing molecules that disrupt or stabilize protein-protein interactions (PPIs), which are crucial in many disease processes. nih.govnih.gov While specific examples for this compound are not detailed in the literature, the design principles involve creating derivatives that can occupy binding pockets at the interface of two proteins, either preventing their association (inhibition) or locking them together (stabilization). researchgate.net
The chemical versatility of the this compound core allows for fine-tuning of its structure to achieve specific modulatory effects on various biological targets, making it a highly valuable scaffold in drug discovery.
Synthetic Utility and Catalytic Applications of 2 Hydroxy 5 Methoxyisoindoline 1,3 Dione
Role as a Versatile Building Block in Complex Organic Synthesis
2-Hydroxy-5-methoxyisoindoline-1,3-dione has emerged as a valuable building block in the field of complex organic synthesis, primarily through its function as a precursor to redox-active esters and as a synthetic intermediate for a variety of heterocyclic structures.
Precursor for Redox-Active Esters
A significant application of this compound is its use in the formation of redox-active esters (RAEs). These esters, when derived from aliphatic carboxylic acids, can generate alkyl radicals upon single-electron reduction. This reactivity is pivotal in modern organic synthesis, particularly in cross-coupling reactions. nih.gov
The presence of the electron-donating methoxy (B1213986) group in this compound is crucial. It renders the resulting RAEs more electron-rich compared to those derived from the unsubstituted N-hydroxyphthalimide. nih.gov This electronic modification leads to a lower reduction potential of the ester, which in turn helps to suppress undesirable side reactions, such as dimerization of the alkyl radicals. nih.gov This controlled reactivity is particularly advantageous when working with carboxylic acids bearing tertiary alkyl groups, which are known bioisosteres of benzene (B151609), and with less reactive aryl bromides in cross-coupling reactions. nih.gov
In research conducted by Weix and colleagues, the electronic tuning of N-hydroxyphthalimide (NHP) esters was a key strategy to enable a general cross-electrophile approach for the arylation of strained rings. researchgate.netrsc.org By using modified NHP esters, such as those derived from this compound, they could control the reactivity of the redox-active esters, facilitating the coupling of strained-ring carboxylic acids with a variety of aryl and heteroaryl halides under nickel catalysis. rsc.org This methodology provides a direct route to functionalized carbocyclic and heterocyclic frameworks that contain challenging all-carbon quaternary centers. rsc.org
Table 1: Comparison of N-Hydroxyphthalimide Derivatives for Redox-Active Ester Synthesis
| Compound | Key Feature | Advantage in Cross-Coupling Reactions | Reference |
|---|---|---|---|
| N-Hydroxyphthalimide | Standard precursor for RAEs | Widely used | nih.gov |
| 4-Methyl-N-hydroxyphthalimide | Electron-donating methyl group | Lower reduction potential, suppression of side reactions | nih.gov |
| This compound | Electron-donating methoxy group | Lower reduction potential, suppression of side reactions | nih.gov |
Synthetic Intermediate for Diverse Heterocyclic Compounds
The isoindoline-1,3-dione framework is a common structural motif in a wide array of biologically active molecules and is a valuable precursor for the synthesis of various nitrogen-containing heterocycles. acs.org While the primary application of this compound has been in the generation of redox-active species, its core structure holds potential for elaboration into more complex heterocyclic systems.
Isoindoline-1,3-dione and its derivatives are known to be precursors for a range of heterocyclic compounds, including isoindolines, phthalazines, and other fused heterocyclic systems. acs.orgnih.gov These transformations often involve reactions that modify or open the phthalimide (B116566) ring. Although specific examples detailing the conversion of this compound into a diverse range of heterocyclic structures are not extensively documented in readily available literature, the established reactivity of the parent isoindoline-1,3-dione scaffold suggests this potential. The presence of the methoxy and hydroxyl groups could influence the reactivity and regioselectivity of such transformations, offering avenues for the synthesis of novel and specifically functionalized heterocyclic compounds. Further research in this area could expand the synthetic utility of this compound beyond its current primary applications.
Organocatalysis and Radical Chemistry Applications
The utility of this compound extends into the realm of organocatalysis, where its corresponding N-oxyl radical plays a crucial role in mediating a variety of chemical transformations.
Catalytic Roles of N-Oxyl Radicals in Oxidation and Coupling Reactions
Similar to its parent compound, N-hydroxyphthalimide (NHPI), this compound can be oxidized to form a phthalimide-N-oxyl (PINO) radical. This radical is a highly effective hydrogen atom transfer (HAT) catalyst, capable of abstracting hydrogen atoms from a wide range of organic substrates, thereby initiating radical chain processes for oxidation and coupling reactions. rsc.orgnih.gov
The electronic nature of the substituents on the phthalimide ring can significantly influence the reactivity of the corresponding PINO radical. Kinetic studies have shown that electron-donating groups, such as the methoxy group in this compound, can deactivate the catalyst in certain oxidation reactions. nih.gov For instance, in the oxidation of 1-(4-methoxyphenyl)ethanol, the initial rate of formation of 4-methoxyacetophenone was found to be slower when mediated by 2-methoxy-NHPI compared to the unsubstituted NHPI. nih.gov This deactivating effect is attributed to the electron-donating nature of the methoxy group, which can decrease the electrophilicity and HAT ability of the N-oxyl radical.
Conversely, electron-withdrawing groups on the phthalimide ring have been shown to activate the catalyst. nih.gov This tunable reactivity based on the electronic properties of the NHPI derivative allows for the fine-tuning of the catalyst's performance for specific applications.
Table 2: Effect of Substituents on NHPI Catalytic Activity
| NHPI Derivative | Substituent Type | Effect on Catalytic Activity in Certain Oxidations | Reference |
|---|---|---|---|
| Unsubstituted NHPI | - | Baseline activity | nih.gov |
| 2-Methoxy-NHPI | Electron-donating | Deactivating | nih.gov |
Contributions to Advanced Materials and Functional Systems
While the primary applications of this compound have been in synthetic and catalytic chemistry, the inherent functionalities of the isoindoline-1,3-dione core suggest potential for its use in the development of advanced materials.
Design of Scaffolds for Novel Materials
The isoindoline-1,3-dione structure is a rigid and planar moiety that can be incorporated into larger molecular architectures to impart specific properties. This scaffold is found in various functional materials, including polymers, dyes, and photochromic materials. mdpi.com The introduction of functional groups, such as the methoxy and hydroxyl groups in this compound, provides handles for further chemical modification and for tuning the electronic and physical properties of the resulting materials.
Although specific examples of this compound being used as a primary scaffold for novel materials are not widely reported in the current scientific literature, the versatility of the isoindoline-1,3-dione framework suggests potential applications. For instance, it could be incorporated into polymer backbones to enhance thermal stability or to introduce specific photophysical properties. The ability to generate radicals from the N-hydroxy group could also be exploited for surface modification or in the design of responsive materials. Further exploration into the material science applications of this compound could unveil new avenues for the creation of functional systems with tailored properties.
Conclusion and Future Research Directions
Summary of Current Research Landscape for 2-Hydroxy-5-methoxyisoindoline-1,3-dione
The current body of research on this compound, also known as 4-methoxy-N-hydroxyphthalimide, characterizes it as a specialized derivative of the widely utilized N-hydroxyphthalimide (NHPI). Its primary and most well-documented application is in the field of radical chemistry, specifically in the synthesis of redox-active esters (RAEs). Investigations have shown that this compound condenses with aliphatic carboxylic acids to generate these RAEs.
A key finding is that the presence of the electron-donating methoxy (B1213986) group makes the resulting RAEs more electron-rich compared to those derived from unsubstituted NHPI. This electronic modification leads to a lower reduction potential, a critical property that helps to suppress undesirable side reactions, such as dimerization, during subsequent cross-coupling reactions. Consequently, this reagent is particularly effective for reactions involving carboxylic acids with tertiary alkyl groups or less reactive aryl bromides. This defined application positions this compound as a valuable tool for facilitating challenging C(sp²)–C(sp³) and C(sp³)–C(sp³) cross-electrophile coupling reactions where precise control over radical generation is paramount. Beyond this specific role, dedicated research focusing exclusively on the broader properties and applications of this compound remains limited, indicating a landscape ripe for further exploration.
Identification of Promising Avenues for Further Synthetic Innovation
While this compound is commercially available, future research could focus on novel and optimized synthetic routes to improve yield, cost-effectiveness, and sustainability. Drawing from established methods for parent NHPI synthesis, a promising avenue would be the systematic investigation of the direct reaction between 4-methoxyphthalic anhydride (B1165640) and various hydroxylamine (B1172632) salts under different conditions, including microwave irradiation, which has proven effective for NHPI synthesis. wikipedia.org
Further synthetic innovation should target the creation of a new library of derivatives using this compound as a scaffold. This could involve:
Derivatization of the N-O bond: Exploring reactions to form N-alkoxy or N-acyloxy derivatives to create novel radical precursors with finely-tuned reactivity. nih.gov
Further functionalization of the aromatic ring: Introducing additional substituents onto the benzene (B151609) ring to modulate electronic properties, solubility, or to attach the molecule to solid supports for catalytic applications.
Development of polymeric forms: Investigating the incorporation of the this compound moiety into polymer backbones, which could lead to recyclable catalysts or functional materials. researchgate.net
These synthetic efforts would expand the chemical space around this core structure, potentially yielding new compounds with enhanced performance in its known applications and enabling entirely new uses.
Future Directions in Mechanistic and Computational Studies
The catalytic activity of NHPI derivatives is intrinsically linked to the properties of the corresponding phthalimide-N-oxyl (PINO) radical. wikipedia.orgpromonograph.org A significant gap in the current understanding of this compound is the lack of detailed mechanistic and computational data on its specific PINO radical.
Future research should prioritize computational studies, using methods like Density Functional Theory (DFT), to model the properties of the 5-methoxy-substituted PINO radical. researchgate.netnih.gov Key objectives for these studies would include:
Calculating the O-H Bond Dissociation Energy (BDE): The BDE is a critical parameter that governs the radical's ability to abstract hydrogen atoms from substrates. akjournals.com It is hypothesized that the electron-donating methoxy group will lower the BDE relative to unsubstituted NHPI, potentially enhancing its reactivity in certain catalytic cycles.
Determining Redox Potentials: Computational analysis can predict the reduction potential of the derived RAEs, corroborating experimental findings that they are more difficult to reduce and providing a quantitative basis for designing selective reactions.
Mapping Reaction Pathways: DFT studies can elucidate the transition states and energy barriers for key reaction steps, such as hydrogen atom abstraction or oxidative cleavage of C=C bonds, providing a deeper understanding of its potential catalytic mechanisms. nih.gov
| Property | N-hydroxyphthalimide (NHPI) | This compound (Hypothesized) | Rationale for Hypothesis / Research Goal |
| O-H Bond Dissociation Energy (BDE) | ~88-90 kcal/mol wikipedia.org | Lower than NHPI | The electron-donating nature of the methoxy group is expected to destabilize the N-O bond, facilitating homolysis. akjournals.comresearchgate.net |
| RAE Reduction Potential | Higher (more easily reduced) | Lower (less easily reduced) | The methoxy group increases electron density, making the reduction of the redox-active ester more difficult. |
| PINO Radical Stability | Baseline | Potentially altered | Investigate the influence of the methoxy group on the stability and lifetime of the corresponding PINO radical. |
| Catalytic Activity | Well-established for oxidation acs.org | Potentially enhanced for certain substrates | Studies on other NHPIs show that electron-donating groups can increase the rate of oxidation for substrates like cumene. akjournals.comresearchgate.net |
This table presents hypothesized properties based on established principles of physical organic chemistry and data from related compounds, which require experimental and computational validation.
Emerging Opportunities in Catalysis and Materials Science Applications
Building on the extensive research into NHPI catalysis, this compound represents an untapped resource for innovation in organocatalysis and materials science.
Catalysis: The primary opportunity lies in its application as a catalyst for aerobic oxidation reactions. promonograph.orgacs.org Studies on substituted NHPIs have shown that electron-donating groups can increase the catalytic activity in the oxidation of certain alkylbenzenes. akjournals.comresearchgate.net Therefore, this compound should be investigated as a potentially more active catalyst than unsubstituted NHPI for specific transformations, such as the selective oxidation of hydrocarbons and alcohols. researchgate.net Its efficacy could be tested in established NHPI-catalyzed systems, both with and without metal co-catalysts.
Materials Science: The isoindoline-1,3-dione framework is a robust structural motif found in various functional materials. Emerging opportunities for this compound could include:
Corrosion Inhibitors: Phthalimide (B116566) derivatives have been shown to be effective corrosion inhibitors for steel in acidic environments. chemmethod.com The methoxy derivative could be synthesized and tested for its ability to form a protective layer on metal surfaces.
Functional Polymers: As a monomer or a catalytic initiator, it could be used in radical polymerization to create polymers with specific thermal or optical properties. researchgate.net
Organic Electronics: The electron-rich aromatic system could be explored as a building block for organic semiconductors or photochemically active materials, where electronic properties can be fine-tuned. evitachem.com
| Application Area | Potential Role of this compound | Rationale / Research Direction |
| Organocatalysis | Catalyst for aerobic oxidation | Electron-donating group may enhance catalytic turnover for specific substrates like alkylbenzenes. akjournals.comresearchgate.netresearchgate.net |
| Radical Chemistry | Precursor to electron-rich RAEs | Established application; further exploration in complex molecule synthesis is warranted. |
| Materials Science | Corrosion inhibitor | Phthalimide structures are known to inhibit corrosion; the methoxy group could enhance surface adhesion. chemmethod.com |
| Polymer Chemistry | Monomer or functional additive | Incorporation into polymer chains to impart specific properties or for creating self-healing materials via radical mechanisms. researchgate.net |
| Photochemistry | Photosensitizer or photo-initiator | The phthalimide core is photoactive; the methoxy group's effect on its photochemical properties should be investigated. evitachem.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
